ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a synthetic organic compound, notable for its complex structure and its potential applications in various fields such as medicinal chemistry and biochemistry. This compound integrates various chemical groups, making it a subject of interest in research due to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of 3-chlorophenyl-1H-pyrazolo[3,4-d]pyrimidine, which is then thiolated to introduce the thio group. This intermediate product is then subjected to acetylation, followed by coupling with ethyl 4-aminobenzoate under controlled reaction conditions. The synthesis requires the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate involves large-scale reactions in batch or continuous reactors. Key aspects include the optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Types of Reactions:
Oxidation and Reduction: The compound undergoes various redox reactions, facilitated by appropriate oxidizing or reducing agents.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Addition and Elimination: The compound can undergo addition reactions, such as with hydrides or organometallics, and elimination reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and chloroform.
Temperature and pH Control: Reactions often require specific temperature ranges (e.g., -10°C to 80°C) and pH conditions (e.g., acidic or basic environments) to proceed efficiently.
Major Products:
Scientific Research Applications
Chemistry: The compound serves as an important intermediate in the synthesis of other complex molecules, particularly in the field of heterocyclic chemistry. Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties. Medicine: Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways. Industry: The compound finds use in the synthesis of fine chemicals and as a precursor in the manufacture of specialized materials.
Mechanism of Action
Mechanism of Action: The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. Its pyrazolo[3,4-d]pyrimidine core is known to mimic certain biological substrates, allowing it to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, which is crucial for its biological and therapeutic effects.
Molecular Targets and Pathways:
Enzymes: It may inhibit kinases or other enzymes involved in signal transduction pathways.
Receptors: It could act as an agonist or antagonist to various receptors, influencing cellular responses.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: A related compound used in similar fields of research.
Ethyl 4-aminobenzoate derivatives: Compounds with similar structural motifs but different substituents, affecting their properties and applications.
This detailed article should provide a comprehensive overview of ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate, covering its synthesis, reactions, applications, and more. Fascinating stuff, right?
Properties
IUPAC Name |
ethyl 4-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)14-6-8-16(9-7-14)27-19(29)12-32-21-18-11-26-28(20(18)24-13-25-21)17-5-3-4-15(23)10-17/h3-11,13H,2,12H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVVTGCAXXVOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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